molecular formula C21H22N2O3S B12141926 (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12141926
M. Wt: 382.5 g/mol
InChI Key: YJAXTXZDKYKQAO-UNOMPAQXSA-N
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Description

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method includes the condensation of 2,4-dimethylaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiazolone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with similar thiazolone rings but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The uniqueness of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-9-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-

InChI Key

YJAXTXZDKYKQAO-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2)OC

Origin of Product

United States

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